(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride

Catalog No.
S817027
CAS No.
68973-27-3
M.F
C9H20ClN3O3
M. Wt
253.73 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic aci...

CAS Number

68973-27-3

Product Name

(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid;hydrochloride

Molecular Formula

C9H20ClN3O3

Molecular Weight

253.73 g/mol

InChI

InChI=1S/C9H19N3O3.ClH/c1-6(11)8(13)12-7(9(14)15)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H/t6-,7-;/m0./s1

InChI Key

JWNUXAHYKKBLRA-LEUCUCNGSA-N

SMILES

CC(C(=O)NC(CCCCN)C(=O)O)N.Cl

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)N.Cl

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl

The significance of this specific lysine derivative in research is currently not well-defined in publicly available scientific literature. However, L-lysine itself plays a crucial role in protein synthesis and various biological processes []. Modifying amino acids like lysine can be a strategy to create compounds with altered properties for research purposes.


Molecular Structure Analysis

(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride possesses a linear carbon chain with six carbons. The "S" configuration indicates the stereochemistry at the second and sixth carbon atoms. At the second carbon, an amide bond links a (S)-2-aminopropanamide group (derived from L-alanine) to the chain. The sixth carbon has an amine group (NH2). The presence of the hydrochloride salt (HCl) implies a positive charge on the molecule to balance the negative charge of the chloride ion (Cl-).


Chemical Reactions Analysis

  • Hydrolysis: Under acidic or basic conditions, the amide bond between the lysine and alanine moieties could be cleaved, regenerating L-lysine and a derivative of L-alanine.
  • Salt metathesis: The hydrochloride salt could react with other salts to form new salts. For example, reacting with silver nitrate (AgNO3) would yield silver chloride (AgCl) precipitate and the corresponding nitrate salt of the lysine derivative.

Physical And Chemical Properties Analysis

  • Solid form at room temperature: Due to the presence of ionic bonds, it is likely a solid at room temperature.
  • Water solubility: The presence of charged groups and amine functionality suggests high water solubility.
  • Melting point and boiling point: Data unavailable but likely high due to the presence of ionic and polar groups.
  • Peptide Synthesis

    The molecule contains two amine groups and a carboxylic acid group, functional groups commonly used for forming peptide bonds. Researchers might utilize (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride as a building block for synthesizing specific peptides with unique functionalities.()

  • Protein Labeling

    The presence of the amine groups also allows for the attachment of fluorescent tags or other probes. This could be useful for labeling specific proteins within cells or tissues for studying protein localization, interactions, or function. ()

  • Studies on L-Lysine Metabolism

    As a derivative of L-lysine, (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride might be employed in research investigating L-lysine's metabolic pathways or its role in various biological processes. Researchers could use it to study how cells take up, modify, or degrade L-lysine.()

Sequence

AK

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-16

Explore Compound Types